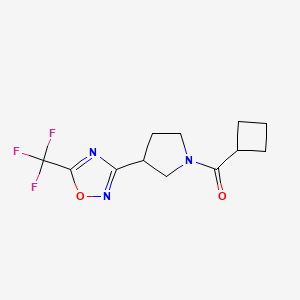

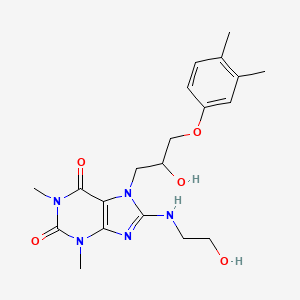

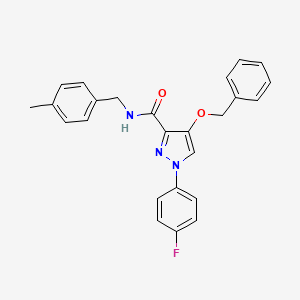

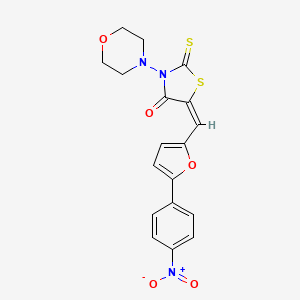

4-(benzyloxy)-1-(4-fluorophenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

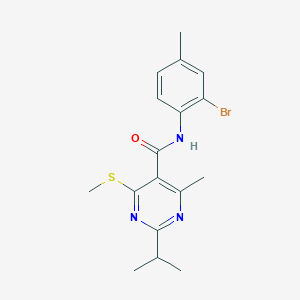

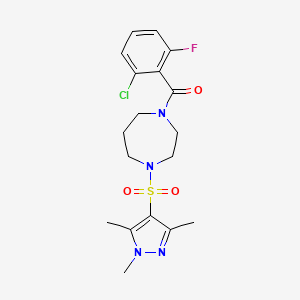

The compound 4-(benzyloxy)-1-(4-fluorophenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse biological activities and have been explored for various applications including medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds. In the context of the provided papers, while the exact synthesis of the compound is not detailed, similar pyrazole derivatives have been synthesized and characterized by various methods such as FT-IR, NMR, MS, and UV-visible spectra, with the structure confirmed by single crystal X-ray diffraction studies . The synthesis process is often tailored to introduce specific functional groups that can enhance the biological activity or physical properties of the compound.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of related pyrazole derivatives often targets the development of compounds with potential therapeutic applications. For instance, research by Mohareb et al. (2004) demonstrates the synthesis of pyrazole, isoxazole, and pyrimidine derivatives from benzo[b]thiophen-2-yl-hydrazonoesters, showcasing the chemical versatility and reactivity of pyrazole-based compounds (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Similarly, the work by Eleev et al. (2015) on the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines further illustrates the adaptability of pyrazole frameworks for incorporating various functional groups to modulate chemical and physical properties (Eleev, Kutkin, & Zhidkov, 2015).

Biological and Pharmacological Applications

The development of pyrazole derivatives extends into biological and pharmacological realms, where these compounds are evaluated for various bioactivities, including antimicrobial, anticancer, and enzyme inhibition properties. For example, the research by Gul et al. (2016) on 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides highlights the exploration of pyrazole derivatives as potential inhibitors of human enzymes and their cytotoxic activities against tumor cells (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016). Furthermore, Liu et al. (2019) designed and synthesized novel pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units, demonstrating significant anti-proliferative activity and inducing apoptosis in cancer cell lines, underscoring the potential of pyrazole derivatives in anticancer drug development (Liu, Gao, Huo, Ma, Wang, & Wu, 2019).

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-4-phenylmethoxypyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN3O2/c1-18-7-9-19(10-8-18)15-27-25(30)24-23(31-17-20-5-3-2-4-6-20)16-29(28-24)22-13-11-21(26)12-14-22/h2-14,16H,15,17H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUODDVYDTWGWEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzyloxy)-1-(4-fluorophenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2540582.png)

![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2540585.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2540588.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2540596.png)